(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O5S2/c1-3-31-11-10-26-21-18(24)13-15(23)14-19(21)32-22(26)25-20(27)5-4-12-33(28,29)17-8-6-16(30-2)7-9-17/h6-9,13-14H,3-5,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJPOKZBFXYQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide, commonly referred to by its CAS number 941987-39-9, is a synthetic compound with potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H24F2N2O5S2
- Molecular Weight : 498.56 g/mol
- CAS Number : 941987-39-9
Research indicates that compounds similar to (E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene) often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives have been shown to inhibit various enzymes involved in cancer progression and inflammation.
- Antioxidant Properties : The presence of sulfur and nitrogen in the structure may contribute to antioxidant activity, reducing oxidative stress in cells.
Biological Activity
The biological activities associated with this compound include:
-
Anticancer Activity :
- Studies have shown that derivatives of benzo[d]thiazole possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have demonstrated efficacy against breast and lung cancer cell lines through cell cycle arrest and apoptosis induction .
-
Antimicrobial Effects :
- Some benzo[d]thiazole derivatives exhibit antimicrobial properties against various pathogens. The compound's structure suggests potential activity against both gram-positive and gram-negative bacteria due to its ability to disrupt bacterial cell membranes .
- Anti-inflammatory Properties :
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry highlighted a series of benzo[d]thiazole derivatives that showed significant cytotoxicity against several cancer cell lines. The study concluded that modifications in the side chains greatly influenced their anticancer potency . -
Antimicrobial Activity Assessment :
A comparative study evaluated the antimicrobial efficacy of various benzo[d]thiazole derivatives against common pathogens. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting a structure-activity relationship that could be leveraged for drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24F2N2O5S2 |
| Molecular Weight | 498.56 g/mol |
| CAS Number | 941987-39-9 |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria |
| Anti-inflammatory Activity | Modulates pro-inflammatory cytokines |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects: Fluorine Atoms: The 4,6-difluoro groups in the target compound likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs . Sulfonyl Groups: The 4-methoxyphenylsulfonyl moiety may improve electron-donating capacity relative to benzylsulfonyl () or methylphenylsulfonyl () groups, influencing receptor binding .
Spectroscopic Data (IR/NMR)
- IR Spectroscopy :
- NMR Spectroscopy :
- Fluorine atoms induce distinct ¹⁹F NMR shifts, with 4,6-difluoro substituents likely resonating near -110 to -120 ppm (cf. difluorophenyl groups in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
